molecular formula C20H18N2O3S B5976498 N-{4-[(2-biphenylylamino)sulfonyl]phenyl}acetamide

N-{4-[(2-biphenylylamino)sulfonyl]phenyl}acetamide

Cat. No. B5976498
M. Wt: 366.4 g/mol
InChI Key: NBYKWJQSRBJEKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-{4-[(2-biphenylylamino)sulfonyl]phenyl}acetamide” is a chemical compound with the molecular formula C14H14N2O3S. It has a molecular weight of 290.338 . It is also known by other names such as N-Acetyl-4,4’-diaminodiphenylsulfone, Acetanilide, 4’-sulfanilyl-, Acetyldapsone, N-Acetyldapsone, MADDS, Monoacetyldapsone, 4’-Sulfanilylacetanilide .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-phenyl-1-ethanamine was reacted with 4-acetamido benzenesulfonyl chloride in the presence of 10% aqueous Na2CO3 to achieve N-{4-[(phenethylamino)sulfonyl]phenyl}acetamide . This was further reacted with different alkyl/aralkyl halides in polar aprotic solvent, N,N-dimethylformamide (DMF) and sodium hydride as base to afford various N-substituted derivatives .


Molecular Structure Analysis

The molecular structure of “N-{4-[(2-biphenylylamino)sulfonyl]phenyl}acetamide” can be represented as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C14H14N2O3S/c1-10(17)16-12-4-8-14(9-5-12)20(18,19)13-6-2-11(15)3-7-13/h2-9H,15H2,1H3,(H,16,17) .

Scientific Research Applications

Comprehensive Analysis of N-{4-[(2-biphenylylamino)sulfonyl]phenyl}acetamide Applications

N-{4-[(2-biphenylylamino)sulfonyl]phenyl}acetamide is a compound with a complex structure that has potential applications in various scientific research fields. Below is a detailed analysis of its applications, each within its own dedicated section.

Antimicrobial Activity: Sulfonamide derivatives, such as N-{4-[(2-biphenylylamino)sulfonyl]phenyl}acetamide, have been extensively studied for their antimicrobial properties. These compounds can inhibit the growth of bacteria by interfering with the synthesis of folic acid, an essential component for bacterial growth . The acetamide linkage in these molecules contributes to their antimicrobial efficacy, making them potent against a range of bacterial strains.

Anticancer Properties: The compound’s ability to inhibit dihydrofolate reductase (DHFR) makes it a candidate for anticancer research. DHFR inhibitors can prevent cancer cells from replicating by blocking the production of tetrahydrofolate, necessary for DNA synthesis and cell division . This mechanism is crucial in the development of new chemotherapeutic agents.

Antifungal Uses: In addition to antibacterial properties, sulfonamide-acetamide derivatives exhibit antifungal activity. They can be used to study fungal infections and develop treatments by targeting specific pathways within the fungal cells .

Anti-inflammatory Applications: The compound’s structure suggests potential anti-inflammatory effects. By modulating inflammatory pathways, it could serve as a lead compound for the development of new anti-inflammatory drugs .

Analytical Reagent: Due to the Lewis acid properties of acetamides, compounds like N-{4-[(2-biphenylylamino)sulfonyl]phenyl}acetamide can be used as analytical reagents. They can form coordination complexes with various metals, which can be useful in analytical chemistry applications .

Antioxidant Potential: The antioxidant activity of acetamide derivatives is another area of interest. These compounds can neutralize free radicals, which are implicated in various diseases and aging processes. Research into the antioxidant properties of this compound could lead to the development of novel antioxidants .

Narcolepsy Treatment: Acetamide functional groups are known to have applications in the treatment of narcolepsy, a sleep disorder. Compounds with this functional group could be investigated for their potential to manage symptoms of narcolepsy .

Platelet Aggregation Inhibition: Lastly, the compound’s ability to inhibit platelet aggregation could be significant in cardiovascular research. By preventing the clumping of platelets, it could help in the development of treatments for thrombotic disorders .

Future Directions

The future directions for “N-{4-[(2-biphenylylamino)sulfonyl]phenyl}acetamide” and similar compounds could involve further exploration of their antimicrobial and anticancer activities. The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of similar compounds for developing novel antimicrobial agents to fight Gram-positive pathogens .

properties

IUPAC Name

N-[4-[(2-phenylphenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-15(23)21-17-11-13-18(14-12-17)26(24,25)22-20-10-6-5-9-19(20)16-7-3-2-4-8-16/h2-14,22H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYKWJQSRBJEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(biphenyl-2-ylsulfamoyl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.